molecular formula C14H15IN4O3 B11098439 N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-3-iodo-1-methyl-1H-pyrazole-5-carbohydrazide

N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-3-iodo-1-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B11098439
M. Wt: 414.20 g/mol
InChI Key: NUSGBKJRLPGSDA-LZYBPNLTSA-N
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Description

N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-3-iodo-1-methyl-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-3-iodo-1-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-iodo-1-methyl-1H-pyrazole-5-carbohydrazide with 2,4-dimethoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general steps are as follows:

    Preparation of 3-iodo-1-methyl-1H-pyrazole-5-carbohydrazide: This intermediate can be synthesized by reacting 3-iodo-1-methyl-1H-pyrazole-5-carboxylic acid with hydrazine hydrate.

    Condensation Reaction: The intermediate is then reacted with 2,4-dimethoxybenzaldehyde in ethanol under reflux to form the desired hydrazone.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of hydrazone synthesis can be scaled up. This involves ensuring the availability of high-purity starting materials, optimizing reaction conditions for maximum yield, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction of the imine group (C=N) can yield the corresponding amine.

    Substitution: The iodine atom in the pyrazole ring can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-3-iodo-1-methyl-1H-pyrazole-5-carbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

The compound has potential applications in biological research due to its hydrazone moiety, which is known to exhibit various biological activities. It can be used in the study of enzyme inhibition, particularly those enzymes that interact with hydrazone derivatives.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Hydrazones are known for their antimicrobial, antitumor, and anti-inflammatory activities, making this compound a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of hydrazones.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-3-iodo-1-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with biological targets through its hydrazone moiety. This moiety can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with nucleophilic sites in proteins and DNA, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

Compared to similar compounds, N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-3-iodo-1-methyl-1H-pyrazole-5-carbohydrazide is unique due to the presence of the iodine atom in the pyrazole ring and the specific substitution pattern on the phenyl ring. These structural features can influence its reactivity and biological activity, making it a distinct compound for various applications.

Properties

Molecular Formula

C14H15IN4O3

Molecular Weight

414.20 g/mol

IUPAC Name

N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-5-iodo-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C14H15IN4O3/c1-19-11(7-13(15)18-19)14(20)17-16-8-9-4-5-10(21-2)6-12(9)22-3/h4-8H,1-3H3,(H,17,20)/b16-8+

InChI Key

NUSGBKJRLPGSDA-LZYBPNLTSA-N

Isomeric SMILES

CN1C(=CC(=N1)I)C(=O)N/N=C/C2=C(C=C(C=C2)OC)OC

Canonical SMILES

CN1C(=CC(=N1)I)C(=O)NN=CC2=C(C=C(C=C2)OC)OC

Origin of Product

United States

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